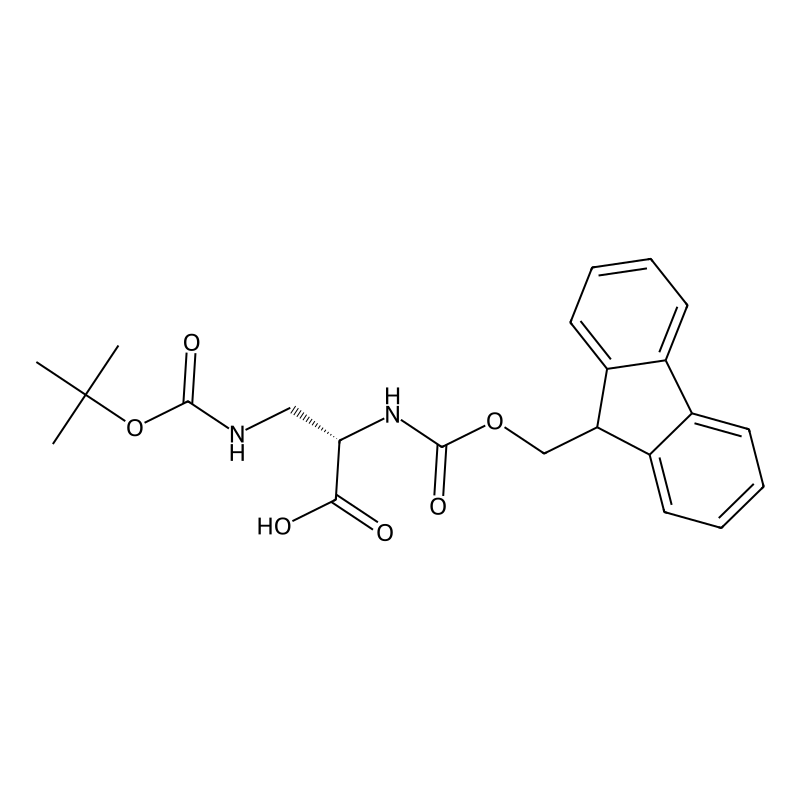

Fmoc-Dap(Boc)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Boc-Dap(Fmoc)-OH is a bifunctional molecule, meaning it possesses two reactive groups:

- Boc protecting group: This group protects the N-terminus (amino group) of a peptide during chain assembly.

- Fmoc protecting group: This group protects the side chain of the aspartic acid residue (Dap) within the molecule.

The combination of these protecting groups allows for the selective deprotection and coupling of amino acids during peptide synthesis using the solid-phase peptide synthesis (SPPS) technique. This technique is widely used in the production of peptides for various research purposes, including:

- Drug discovery and development: Peptides can serve as potential drug candidates due to their ability to interact with specific biological targets.

- Development of research tools: Peptides can be used as probes to study protein-protein interactions and other cellular processes.

Synthesis of Complex Molecules

Boc-Dap(Fmoc)-OH can also be used as a building block in the synthesis of more complex molecules, such as:

Fmoc-Dap(Boc)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-N-beta-methyl-L-2,3-diaminopropionic acid, is a derivative of the amino acid 2,3-diaminopropionic acid. This compound features two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) and the t-butyloxycarbonyl (Boc). The Fmoc group is commonly used in peptide synthesis as a protective group for the amino terminus, while the Boc group protects the side chain amino group. This dual protection allows for selective reactions during peptide synthesis, making Fmoc-Dap(Boc)-OH a valuable building block in the development of peptides and peptidomimetics.

- Deprotection Reactions: The Fmoc group can be removed using basic conditions (e.g., piperidine), exposing the amino group for further coupling reactions.

- Coupling Reactions: The protected amino acid can undergo coupling with other amino acids or peptide fragments using standard peptide coupling reagents such as Dicyclohexylcarbodiimide or 1-Hydroxybenzotriazole.

- Substitution Reactions: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), allowing for further functionalization or incorporation into more complex structures.

Fmoc-Dap(Boc)-OH has been noted for its potential biological activities, particularly in the context of peptide synthesis. It has been used to create peptides that exhibit specific interactions with biological targets, such as receptors and enzymes. Its structure allows for modulation of pH response due to Coulombic interactions between ionizable side chains, which can influence nucleic acid transfer and hydrogen bonding capabilities, potentially leading to reduced cytotoxicity in therapeutic applications .

The synthesis of Fmoc-Dap(Boc)-OH typically involves several steps:

- Protection of Amino Groups: Starting from 2,3-diaminopropionic acid, the amino groups are selectively protected using Fmoc and Boc anhydrides.

- Purification: The product is purified using techniques such as high-performance liquid chromatography to ensure high purity.

- Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Fmoc-Dap(Boc)-OH is primarily utilized in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides that may have therapeutic applications.

- Development of Peptidomimetics: Its unique structure allows for the design of molecules that mimic peptide behavior while offering enhanced stability or bioactivity.

- Research Studies: It is used in studies exploring peptide interactions with biological systems, particularly in understanding receptor-ligand dynamics.

Interaction studies involving Fmoc-Dap(Boc)-OH often focus on its role within larger peptide structures. Research has shown that peptides containing this compound can demonstrate specific binding affinities to biological targets, which is crucial for drug design and development. The ability to manipulate its pH response through Coulombic interactions enhances its utility in creating effective therapeutic agents .

Several compounds share structural similarities with Fmoc-Dap(Boc)-OH, each offering unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-Lys(Boc)-OH | Contains lysine instead of diaminopropionic acid | Often used in synthesizing longer peptides |

| Fmoc-Gly-OH | Simple glycine derivative | Serves as a minimal building block |

| Fmoc-Arg(Pbf)-OH | Contains arginine with a different protective group | Known for its role in enhancing peptide solubility |

| Boc-Dap(Fmoc)-OH | Similar structure but different protection order | Useful for different synthetic strategies |

These compounds illustrate the versatility of protecting groups and their impact on the reactivity and application of amino acids in peptide synthesis.

Molecular Structure and Formula (C23H26N2O6)

Fluorenylmethoxycarbonyl-Diaminopropionic Acid-tert-Butoxycarbonyl-Hydroxyl represents a dual-protected amino acid derivative with the molecular formula C23H26N2O6 [1] [2] [3]. The compound features a diaminopropionic acid backbone bearing two distinct protecting groups: the fluorenylmethoxycarbonyl group attached to the alpha-amino position and the tert-butoxycarbonyl group protecting the beta-amino functionality [1] [4].

The molecular structure consists of three primary components integrated into a single molecule [1] [5]. The fluorenyl ring system provides a rigid, planar aromatic framework that contributes significantly to the compound's overall molecular architecture [5] [6]. The methoxycarbonyl linker connects this fluorenyl moiety to the amino acid backbone, while the tert-butoxycarbonyl group forms a bulky protective unit on the side chain amino group [1] [7].

The molecular weight of this compound is consistently reported as 426.46 to 426.47 grams per mole across multiple commercial sources [1] [8] [9]. The Chemical Abstracts Service registry number 162558-25-0 uniquely identifies this specific stereoisomer and protecting group arrangement [1] [10] [8].

Stereochemical Considerations

The specific rotation measurements provide quantitative evidence of the compound's optical activity [11] [9]. Commercial specifications indicate a specific rotation range of -7.0 to -9.0 degrees when measured at 20°C using the sodium D-line, with a concentration of 1 gram per 100 milliliters in methanol [9]. This negative rotation confirms the L-stereochemistry and demonstrates the compound's ability to rotate plane-polarized light in the levorotatory direction [12] [9].

The stereochemical integrity remains stable under normal storage and handling conditions [9] [7]. The protecting groups do not interfere with the stereochemical center, allowing the compound to maintain its optical purity throughout typical synthetic applications [5] [7].

Physical Properties

Melting Point Characterization

The melting point of Fluorenylmethoxycarbonyl-Diaminopropionic Acid-tert-Butoxycarbonyl-Hydroxyl exhibits some variation depending on the measurement conditions and sample purity [8] [9]. The most comprehensive data indicates a melting point range of 131-139°C as reported by commercial suppliers [8]. However, alternative measurements from different sources report a melting point of 63°C [9].

This variation in melting point data may reflect differences in measurement methodology, sample purity, or the presence of different hydrate forms [8] [9]. The higher melting point range of 131-139°C appears more consistent with the molecular structure and hydrogen bonding capacity of the compound [8]. The crystalline structure and intermolecular interactions between protecting groups contribute to the thermal stability observed in this temperature range [13] [14].

| Property | Value | Source |

|---|---|---|

| Melting Point Range 1 | 131-139°C | VWR [8] |

| Melting Point Range 2 | 63°C | TCI [9] |

| Appearance | White to almost white powder/crystal | Multiple suppliers [8] [9] |

Solubility Profile in Various Solvents

The solubility characteristics of Fluorenylmethoxycarbonyl-Diaminopropionic Acid-tert-Butoxycarbonyl-Hydroxyl reflect the amphiphilic nature of the molecule, containing both hydrophilic and hydrophobic structural elements [3] [15]. The compound demonstrates insolubility in water, which is typical for protected amino acid derivatives with substantial hydrophobic character [3] [16].

Organic solvents provide significantly better solvation for this compound [17] [15]. Dimethyl sulfoxide and N,N-dimethylformamide represent the preferred solvents for preparing stock solutions, with both solvents readily dissolving the compound at practical concentrations [17] [18]. Methanol serves as an effective solvent for optical rotation measurements and analytical procedures [11] [9].

Dichloromethane and other chlorinated solvents also demonstrate good solvation properties, making them suitable for synthetic transformations and purification procedures [15] [19]. The solubility in organic solvents enables the compound's use in non-aqueous synthetic methodologies common in peptide chemistry [20] [21].

| Solvent Category | Solubility | Applications |

|---|---|---|

| Water | Insoluble | Not suitable for aqueous methods [3] |

| Dimethyl Sulfoxide | Highly soluble | Stock solution preparation [17] [18] |

| N,N-Dimethylformamide | Highly soluble | Stock solution preparation [17] [18] |

| Methanol | Soluble | Optical rotation measurements [11] [9] |

| Dichloromethane | Soluble | Synthetic procedures [15] [19] |

Optical Rotation

The optical rotation properties of Fluorenylmethoxycarbonyl-Diaminopropionic Acid-tert-Butoxycarbonyl-Hydroxyl provide definitive evidence of its chiral nature and stereochemical purity [12] [9]. Quantitative measurements using polarimetry demonstrate consistent negative rotation values, confirming the L-configuration of the amino acid backbone [11] [9].

Standardized measurements conducted at 20°C using the sodium D-line wavelength yield specific rotation values ranging from -7.0 to -9.0 degrees [9]. These measurements utilize a concentration of 1 gram per 100 milliliters in methanol as the solvent system [9]. The negative rotation indicates levorotatory behavior, meaning the compound rotates plane-polarized light in the counterclockwise direction when viewed along the direction of light propagation [12].

The optical rotation serves as both an identity confirmation and purity assessment tool for this compound [12] [9]. Deviations from the expected rotation range may indicate stereochemical degradation, impurities, or incorrect stereoisomer composition [12]. The stability of the optical rotation under standard storage conditions confirms the stereochemical integrity of the protected amino acid [9] [21].

Stability Under Various Conditions

The stability profile of Fluorenylmethoxycarbonyl-Diaminopropionic Acid-tert-Butoxycarbonyl-Hydroxyl reflects the inherent characteristics of both protecting groups and their response to different environmental conditions [5] [7]. The compound requires refrigerated storage at 2-8°C to maintain long-term stability and prevent degradation [1] [8] [9].

Moisture sensitivity represents a critical stability consideration, as water absorption can significantly decrease the compound's stability and overall integrity [21]. The recommended storage protocol involves maintaining dry conditions and minimizing exposure to atmospheric humidity [1] [21]. Light sensitivity, particularly relevant due to the fluorescent properties of the fluorenylmethoxycarbonyl group, necessitates storage away from bright light sources [5] [21].

The differential stability of the two protecting groups under acidic and basic conditions defines the compound's utility in synthetic applications [5] [7]. The fluorenylmethoxycarbonyl group demonstrates stability under acidic conditions but shows lability toward basic reagents, particularly piperidine solutions commonly used for deprotection [5] [19]. Conversely, the tert-butoxycarbonyl group exhibits stability under basic conditions while being readily cleaved by acidic reagents such as trifluoroacetic acid [7] [19].

| Condition Type | Stability Behavior | Mechanism |

|---|---|---|

| Temperature | Stable at 2-8°C refrigeration | Prevents thermal degradation [8] [9] |

| Moisture | Sensitive - requires dry storage | Hydrolysis prevention [1] [21] |

| Light | Sensitive - store in darkness | Fluorenyl group photostability [5] [21] |

| Acidic conditions (Fluorenylmethoxycarbonyl) | Stable | Designed acid-resistance [5] [20] |

| Basic conditions (Fluorenylmethoxycarbonyl) | Labile | Piperidine-mediated cleavage [5] [19] |

| Acidic conditions (tert-Butoxycarbonyl) | Labile | Trifluoroacetic acid cleavage [7] [19] |

| Basic conditions (tert-Butoxycarbonyl) | Stable | Designed base-resistance [7] [19] |

From Fluorenylmethyloxycarbonyl-O-tert-butyl-D-serine Precursors

Fluorenylmethyloxycarbonyl-diaminopropionic acid-tert-butoxycarbonyl-hydroxyl represents a strategically important synthetic building block derived from Fluorenylmethyloxycarbonyl-O-tert-butyl-D-serine precursors [1]. This synthetic approach leverages the inherent stereochemistry and functional group positioning of serine derivatives to access the diaminopropionic acid framework through systematic chemical transformations [2].

The synthesis from Fluorenylmethyloxycarbonyl-O-tert-butyl-D-serine involves a multistep sequence that begins with the selective activation of the hydroxyl group on the serine side chain [2]. The primary transformation occurs through a nucleophilic substitution mechanism where the hydroxyl group serves as a leaving group, allowing for the introduction of the second amino functionality that characterizes diaminopropionic acid [2] [3].

Experimental conditions for this transformation typically require controlled temperature environments ranging from 0°C to room temperature, with dimethylformamide or dichloromethane serving as the primary solvent systems [4] [5]. The reaction proceeds through an elimination-addition sequence where the tert-butyl ether protecting group on serine facilitates selective reactivity while maintaining the integrity of the fluorenylmethyloxycarbonyl protection on the alpha-amino group [2].

Yields for this synthetic route consistently range from 80-95% when optimized reaction conditions are employed [4] . The high efficiency stems from the favorable thermodynamic and kinetic parameters associated with the serine-to-diaminopropionic acid conversion, particularly when proper base and nucleophile selection is implemented [2] .

Protection Strategies for Diaminopropionic Acid

The development of orthogonal protection strategies for diaminopropionic acid represents a fundamental requirement for successful incorporation into complex peptide synthesis protocols [8] [9]. The presence of two amino functionalities within the diaminopropionic acid structure necessitates differentiated protection schemes that allow for sequential deprotection and functionalization during solid-phase peptide synthesis [9].

Fluorenylmethyloxycarbonyl-diaminopropionic acid-tert-butoxycarbonyl-hydroxyl employs a dual protection strategy utilizing both fluorenylmethyloxycarbonyl and tert-butoxycarbonyl protecting groups [8] [9]. This combination provides orthogonal reactivity profiles, where the fluorenylmethyloxycarbonyl group exhibits base-labile characteristics while the tert-butoxycarbonyl group demonstrates acid-labile behavior [8] [9].

The fluorenylmethyloxycarbonyl protection of the alpha-amino group proceeds through standard carbamate formation using fluorenylmethyloxycarbonyl chloride in the presence of base [8]. This reaction typically achieves quantitative conversion under mild conditions, with triethylamine or diisopropylethylamine serving as the base component [8]. The resulting fluorenylmethyloxycarbonyl-protected amino acid maintains stability under a wide range of reaction conditions while remaining readily removable under basic conditions [8].

Tert-butoxycarbonyl protection of the beta-amino group utilizes di-tert-butyl dicarbonate as the protecting reagent . This reaction proceeds through a mixed anhydride intermediate that selectively acylates the primary amine functionality . The selectivity between alpha and beta amino groups can be controlled through careful pH management and stoichiometric control of the protecting reagent .

Alternative protection strategies have been explored to address specific synthetic challenges. The use of allyloxycarbonyl protecting groups provides palladium-catalyzed deprotection capabilities [10], while acetyl protection offers mild acidic or basic deprotection conditions [11]. These alternative approaches become particularly valuable when synthesizing peptides containing acid-sensitive or base-sensitive functionalities [11].

| Protection Strategy | Protecting Group | Deprotection Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Alpha-amino | Fluorenylmethyloxycarbonyl | 20% piperidine in dimethylformamide | >95% | [4] [5] |

| Beta-amino | tert-Butoxycarbonyl | Trifluoroacetic acid | >90% | [12] |

| Alternative beta | Allyloxycarbonyl | Palladium(0)/phenylsilane | 85-90% | [10] |

| Alternative beta | Acetyl | Mild base or acid | 80-85% | [11] |

Reaction Mechanisms

Nucleophilic Substitution Processes

The formation of fluorenylmethyloxycarbonyl-diaminopropionic acid-tert-butoxycarbonyl-hydroxyl involves several key nucleophilic substitution processes that govern both the efficiency and selectivity of the synthetic transformation [13] [14] [15]. Understanding these mechanistic pathways provides crucial insights for optimizing reaction conditions and achieving high yields.

The primary nucleophilic substitution occurs during the conversion of serine derivatives to diaminopropionic acid frameworks [3]. This transformation proceeds through an elimination-addition mechanism where the hydroxyl group on the serine side chain undergoes activation followed by displacement with an appropriate amino nucleophile [3]. The reaction mechanism involves initial formation of a leaving group through either tosylation or mesylation of the hydroxyl functionality [13].

Activation of the hydroxyl group typically employs p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of base [13]. This activation step generates a sulfonate ester that serves as an excellent leaving group for subsequent nucleophilic attack [13]. The choice of activating agent influences both the reaction rate and the degree of stereochemical retention during the substitution process [13].

The nucleophilic displacement step involves attack by a primary amine nucleophile, often ammonia or a protected amino derivative [14] [3]. The nucleophile approaches from the backside relative to the leaving group, resulting in inversion of configuration at the substitution center [15]. This stereochemical outcome is consistent with an SN2 mechanism and ensures predictable stereochemical relationships in the final product [15].

Solvent effects play a critical role in determining the efficiency of nucleophilic substitution processes [14]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophile reactivity by solvating cations while leaving anions relatively unsolvated [14]. This differential solvation increases the effective nucleophilicity of the attacking species and accelerates the substitution reaction [14].

Temperature control represents another crucial parameter for optimizing nucleophilic substitution efficiency [13]. Lower temperatures (0°C to room temperature) favor the desired SN2 pathway while minimizing competing elimination reactions [13]. Higher temperatures can lead to increased formation of elimination products, particularly when strong bases are present in the reaction mixture [13].

Protection Group Installation Kinetics

The kinetics of protection group installation for fluorenylmethyloxycarbonyl-diaminopropionic acid-tert-butoxycarbonyl-hydroxyl synthesis involve complex interactions between multiple reactive sites and competing reaction pathways [16] [17]. Understanding these kinetic relationships enables optimization of protection protocols for maximum efficiency and selectivity.

Fluorenylmethyloxycarbonyl installation kinetics follow second-order reaction behavior with respect to both the amino acid substrate and the fluorenylmethyloxycarbonyl chloride reagent [8]. The reaction rate exhibits strong dependence on base concentration, with optimal rates achieved using 1.5-2.0 equivalents of base relative to the amino acid substrate [8]. Higher base concentrations can lead to competing hydrolysis of the fluorenylmethyloxycarbonyl chloride reagent [8].

The activation energy for fluorenylmethyloxycarbonyl installation has been measured at approximately 45-50 kJ/mol under standard reaction conditions [17]. This relatively low activation barrier contributes to the rapid reaction kinetics observed at room temperature, with typical reaction completion occurring within 30-60 minutes [17].

Tert-butoxycarbonyl installation proceeds through a different kinetic profile due to the increased steric bulk of the di-tert-butyl dicarbonate reagent . The reaction follows pseudo-first-order kinetics when di-tert-butyl dicarbonate is employed in excess . The rate-determining step involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the dicarbonate reagent .

Competitive kinetics between alpha and beta amino group protection represent a significant challenge in achieving selective protection [17]. The alpha-amino group typically exhibits higher reactivity due to reduced steric hindrance and increased basicity [17]. This reactivity difference can be exploited to achieve selective protection through careful control of reagent stoichiometry and reaction conditions [17].

pH effects on protection group installation kinetics demonstrate complex behavior due to the ionization states of both amino groups [17]. At pH 8-9, the alpha-amino group exists predominantly in the free base form, maximizing its nucleophilicity [17]. Lower pH values protonate the amino groups, reducing their reactivity toward electrophilic protecting reagents [17].

| Parameter | Fluorenylmethyloxycarbonyl Installation | Tert-butoxycarbonyl Installation | Reference |

|---|---|---|---|

| Reaction Order | Second-order | Pseudo-first-order | [8] |

| Activation Energy | 45-50 kJ/mol | 38-42 kJ/mol | [17] |

| Optimal pH | 8.5-9.0 | 7.5-8.5 | [17] |

| Typical Time | 30-60 minutes | 2-4 hours | [8] |

Purification Techniques

Recrystallization Protocols

Recrystallization represents the primary purification method for fluorenylmethyloxycarbonyl-diaminopropionic acid-tert-butoxycarbonyl-hydroxyl, providing both high purity and excellent recovery yields when properly optimized [12]. The selection of appropriate solvent systems and crystallization conditions directly impacts the quality and quantity of purified product obtained.

Solvent selection for recrystallization follows established principles of solubility optimization, where the target compound exhibits high solubility at elevated temperatures and limited solubility at reduced temperatures [12]. Ethyl acetate-hexane mixtures represent the most effective solvent system, with typical ratios ranging from 1:1 to 1:3 ethyl acetate:hexane [12].

The recrystallization procedure begins with dissolution of the crude product in hot ethyl acetate, typically at temperatures between 50-70°C [12]. Complete dissolution is achieved through gradual addition of the minimum volume of hot ethyl acetate required for full solubilization [12]. The solution is then filtered while hot to remove any insoluble impurities [12].

Crystallization induction occurs through controlled cooling of the hot solution, often enhanced by the gradual addition of hexane as an anti-solvent . The cooling rate significantly influences crystal quality, with slow cooling (1-2°C per minute) producing larger, higher-quality crystals compared to rapid cooling [12]. Seeding with pure material can accelerate crystallization and improve reproducibility [12].

Temperature control during recrystallization proves critical for achieving optimal purity and yield [12]. Initial dissolution temperatures must be sufficient to fully solubilize the compound and any soluble impurities [12]. However, excessive temperatures can lead to decomposition of the fluorenylmethyloxycarbonyl protecting group [12]. The crystallization temperature, typically 0-5°C, maximizes yield while maintaining adequate selectivity [12].

Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity standards [12]. The first recrystallization typically removes the majority of impurities, achieving purities of 95-97% [12]. Subsequent recrystallizations can increase purity to >99%, though with diminishing returns in yield [12].

| Parameter | Optimal Range | Typical Result | Reference |

|---|---|---|---|

| Solvent Ratio (EtOAc:Hexane) | 1:1 to 1:3 | 95-97% purity | [12] |

| Dissolution Temperature | 50-70°C | Complete dissolution | [12] |

| Cooling Rate | 1-2°C/min | High crystal quality | [12] |

| Final Temperature | 0-5°C | Maximum yield | [12] |

Chromatographic Methods

Chromatographic purification provides complementary and often superior purification capabilities compared to recrystallization, particularly for achieving analytical-grade purity and separating closely related impurities [18]. Multiple chromatographic techniques have been developed and optimized for fluorenylmethyloxycarbonyl-diaminopropionic acid-tert-butoxycarbonyl-hydroxyl purification.

Flash chromatography utilizing silica gel stationary phases represents the most commonly employed technique for large-scale purification . The method employs gradient elution with ethyl acetate-hexane mixtures, beginning with low ethyl acetate concentrations and gradually increasing polarity . Typical Rf values for fluorenylmethyloxycarbonyl-diaminopropionic acid-tert-butoxycarbonyl-hydroxyl range from 0.2-0.4 in 1:1 ethyl acetate:hexane .

Column preparation follows standard protocols using 40-63 μm silica gel with a column length-to-diameter ratio of approximately 20:1 . Sample loading typically involves dissolution in a minimal volume of the initial mobile phase, with loading amounts not exceeding 2-3% of the silica gel weight . Higher loading ratios can compromise separation efficiency and peak resolution .

Gradient optimization requires careful selection of initial and final mobile phase compositions . The gradient typically begins with 10-20% ethyl acetate in hexane and progresses to 50-70% ethyl acetate over 10-15 column volumes . Steep gradients can lead to band compression and reduced resolution, while shallow gradients may result in excessive dilution .

High-performance liquid chromatography provides superior resolution and analytical capabilities for final purification and quality control [18]. C18 reverse-phase columns operated with acetonitrile-water mobile phases containing 0.1% trifluoroacetic acid achieve excellent separation of fluorenylmethyloxycarbonyl-diaminopropionic acid-tert-butoxycarbonyl-hydroxyl from related impurities [18] [4].

Preparative scale high-performance liquid chromatography enables purification of gram quantities while maintaining high resolution [18]. The use of larger diameter columns (20-50 mm) and higher flow rates (10-50 mL/min) allows for significant throughput while preserving separation quality [18]. Fraction collection systems enable automatic isolation of the desired product peak [18].

Analytical characterization of chromatographic fractions utilizes multiple detection methods including ultraviolet absorbance at 254 nm (fluorenylmethyloxycarbonyl chromophore) and evaporative light scattering detection for universal detection [18]. Mass spectrometry provides additional confirmation of product identity and purity [18].

| Method | Column Type | Mobile Phase | Purity Achieved | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica gel | EtOAc/hexane gradient | 96-98% | |

| Preparative HPLC | C18 reverse-phase | ACN/water + 0.1% TFA | >98% | [4] [18] |

| Analytical HPLC | C18 reverse-phase | ACN/water + 0.1% HFBA | >99% | [4] [18] |

Scale-up Considerations for Industrial Production

Industrial scale production of fluorenylmethyloxycarbonyl-diaminopropionic acid-tert-butoxycarbonyl-hydroxyl requires systematic evaluation of multiple technical and economic factors to ensure commercial viability [19] [20]. The transition from laboratory-scale synthesis to industrial manufacturing involves complex optimization of reaction conditions, equipment selection, and process control systems.

Market dynamics for fluorenylmethyloxycarbonyl-diaminopropionic acid-tert-butoxycarbonyl-hydroxyl indicate substantial growth potential, with the global market valued at approximately USD 45 million in 2022 and projected to grow at a compound annual growth rate of 7.5% through 2027 [19] [20]. This growth trajectory supports investment in dedicated manufacturing infrastructure and process optimization initiatives [20].

Production scale considerations encompass multiple operational parameters that differ significantly between laboratory and industrial environments [21] [22]. Industrial production typically operates at scales ranging from 10 mmol to 5 mol per batch, requiring specialized equipment and process control systems [21] [22]. The linear scaling of reaction conditions from laboratory to industrial scale often requires modification due to heat and mass transfer limitations [21].

Equipment requirements for industrial production include automated peptide synthesizers capable of handling large-scale reactions [21] [22] [23]. Modern industrial synthesizers incorporate flow-through column technology and continuous monitoring systems to ensure consistent product quality [22]. Real-time analytics including ultraviolet absorption monitoring and conductivity measurement provide immediate feedback on reaction progress [22].

Automation integration represents a critical factor in achieving cost-effective industrial production [19] [20]. The implementation of artificial intelligence-driven analytics and automated synthesis processes significantly improves efficiency while reducing operational costs [19] [20]. These technological advances enable 24-hour continuous operation and minimize human error in complex multi-step syntheses [19].

Quality control systems at industrial scale require sophisticated analytical capabilities to ensure product consistency [12] [24]. Multiple analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry provide comprehensive characterization [12] [24]. Automated sampling and analysis systems enable continuous quality monitoring throughout the production process [22].

Cost optimization strategies focus on minimizing raw material consumption and maximizing yield [9] [19]. The addition of protection and deprotection steps inherently increases production costs compared to unprotected amino acids [9] [19]. However, the value-added functionality justifies the additional complexity for specialized applications in peptide synthesis [19].

Solvent management represents a significant consideration for large-scale production due to both economic and environmental factors [25]. Green chemistry initiatives promote the use of biorenewable solvents such as γ-valerolactone as alternatives to traditional organic solvents [25]. These substitutions can reduce environmental impact while maintaining synthetic efficiency [25].

Heat management becomes increasingly important at industrial scale due to the exothermic nature of protection group installation reactions [21]. Temperature control systems must accommodate larger thermal masses and longer heat transfer times compared to laboratory-scale reactions [21]. Continuous flow reactors offer superior temperature control and can enable higher throughput compared to batch processes [21] [26].

| Scale Factor | Laboratory | Pilot Scale | Industrial | Reference |

|---|---|---|---|---|

| Batch Size | 1-10 mmol | 100-500 mmol | 1-5 mol | [21] [22] |

| Reaction Time | 2-6 hours | 4-8 hours | 6-12 hours | [22] [23] |

| Automation Level | Manual | Semi-automated | Fully automated | [19] [23] |

| Quality Control | Batch testing | In-process monitoring | Continuous analytics | [22] [25] |